Einecs 255-290-3

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 255-290-3 is a chemical substance registered under the European Union’s regulatory framework for commercial compounds. Compounds in this inventory are often compared using structural similarity metrics, toxicity profiles, or functional applications to support regulatory decisions or research .

Properties

CAS No. |

41279-77-0 |

|---|---|

Molecular Formula |

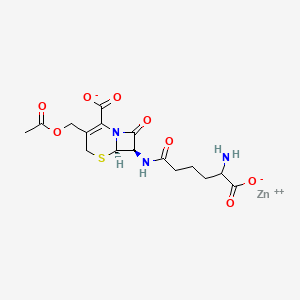

C16H21N3O8SZn+2 |

Molecular Weight |

480.8 g/mol |

IUPAC Name |

zinc;(6R,7R)-3-(acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C16H21N3O8S.Zn/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24;/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26);/q;+2/t9-,11-,14-;/m1./s1 |

InChI Key |

TVMXJQZBKOMFQK-OOARYINLSA-N |

SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)[O-])N)SC1)C(=O)[O-].[Zn+2] |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCC[C@H](C(=O)O)N)SC1)C(=O)O.[Zn+2] |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O.[Zn+2] |

Other CAS No. |

59143-60-1 41279-77-0 |

Related CAS |

61-24-5 (Parent) |

Origin of Product |

United States |

Chemical Reactions Analysis

Einecs 255-290-3 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The common reagents and conditions used in these reactions depend on the desired outcome and the specific chemical environment. Major products formed from these reactions can vary widely, but they often include derivatives and intermediates that are useful in further chemical synthesis.

Scientific Research Applications

Einecs 255-290-3 has a wide range of scientific research applications. It is used in chemistry for the synthesis of complex molecules and as a reagent in various chemical reactions. In biology and medicine, it may be used in the development of pharmaceuticals and as a tool for studying biochemical pathways. Industrially, it is employed in the production of materials and chemicals that require specific properties.

Mechanism of Action

The mechanism of action of Einecs 255-290-3 involves its interaction with molecular targets and pathways within a given system. The exact molecular targets and pathways can vary depending on the specific application and the chemical environment. Generally, the compound exerts its effects through binding to specific receptors or enzymes, thereby modulating their activity and influencing various biochemical processes .

Comparison with Similar Compounds

Methodology for Comparative Analysis

Comparative analysis of EINECS 255-290-3 with similar compounds relies on computational toxicology and read-across structure-activity relationships (RASAR) . Key methodologies include:

- Tanimoto Similarity Index : Calculated using PubChem 2D fingerprints to quantify structural overlap (≥70% similarity indicates analogs) .

- Network Clustering : Visualizes connections between labeled (e.g., REACH Annex VI) and unlabeled EINECS compounds, enabling predictive toxicological assessments .

- Functional Group Analysis : Identifies shared functional properties (e.g., quaternary ammonium groups, halogen substituents) for hazard extrapolation .

Comparative Analysis with Similar Compounds

The table below compares this compound with structurally or functionally analogous compounds, based on data from computational models and regulatory inventories:

Key Findings :

- Structural Analogues : Compounds like 91081-09-3 share ≥70% similarity in backbone motifs (e.g., fluorinated chains), enabling read-across predictions for untested endpoints .

- Functional Analogues : Methoxy or ester-containing compounds (e.g., 3052-50-4) may mimic reactivity but differ in environmental persistence .

- Toxicological Coverage : A small subset of labeled compounds (e.g., 1,387 REACH Annex chemicals) can predict hazards for ~33,000 EINECS substances via similarity networks .

Discussion of Findings

Structural vs. Functional Similarity

- Structural Overlap: High Tanimoto scores (≥0.85) correlate with conserved toxicokinetic properties, such as bioavailability and metabolic pathways .

- Functional Divergence : Methoxy or halogenated analogs (e.g., 918538-05-3) may differ in reactivity due to electron-withdrawing groups, altering toxicity mechanisms .

Regulatory Implications

- Read-Across Validation : The European Chemicals Agency (ECHA) prioritizes compounds with ≥70% similarity for regulatory alignment, reducing animal testing needs .

- Data Gaps : this compound lacks public toxicity data, underscoring the need for RASAR models to infer hazards from analogs like 3052-50-4 .

Preparation Methods

Anode Material Selection and Reaction Conditions

Lead dioxide (PbO₂) anodes are widely employed due to their high overpotential for oxygen evolution, which minimizes parasitic water-splitting reactions. For instance, the electrochemical oxidation of iodate (IO₃⁻) to periodate (IO₄⁻) in acidic media proceeds efficiently at PbO₂ electrodes, achieving yields exceeding 90% under optimized current densities. The reaction mechanism involves the direct electron transfer at the anode surface:

$$

\text{IO}3^- + \text{H}2\text{O} \rightarrow \text{IO}_4^- + 2\text{H}^+ + 2e^-

$$

This method avoids the use of stoichiometric chemical oxidizers, reducing byproduct formation.

Divided vs. Undivided Cell Configurations

Divided electrochemical cells prevent re-reduction of products at the cathode. Müller and Friedberger demonstrated that a Nafion membrane separator enhances periodate yield by isolating the anodic and cathodic compartments. In contrast, undivided cells require additives like sodium chromate (Na₂CrO₄) to passivate the cathode surface, inhibiting iodate reduction.

Chemical Oxidation Routes for Inorganic Salts

Chemical methods remain relevant for large-scale production, particularly when electrochemical infrastructure is unavailable.

Oxidizer-Mediated Synthesis

Periodate synthesis traditionally employs strong oxidizers such as hypochlorite (OCl⁻), permanganate (MnO₄⁻), or ozone (O₃). For example, iodate oxidation with chlorine gas in alkaline conditions follows:

$$

\text{IO}3^- + \text{Cl}2 + 2\text{OH}^- \rightarrow \text{IO}4^- + 2\text{Cl}^- + \text{H}2\text{O}

$$

However, these methods generate hazardous byproducts (e.g., chloride salts) and require post-synthesis purification.

Catalytic Oxidation with Transition Metals

Ruthenium and osmium catalysts enable milder conditions for iodate-to-periodate conversion. The Lemieux–Johnson oxidation uses catalytic OsO₄ with co-oxidants like N-methylmorpholine N-oxide (NMO) to achieve high selectivity. This approach is advantageous for acid-sensitive substrates but introduces metal contamination concerns.

Industrial Applications and Case Studies

Pharmaceutical Intermediate Synthesis

Periodate-mediated oxidations are critical in API production. In GSK’s synthesis of dolutegravir, a Malaprade oxidation cleaves a 1,2-diol intermediate to yield a key aldehyde precursor. The reaction proceeds via a cyclic diester intermediate:

$$

\text{RCH(OH)CH(OH)R'} + \text{IO}4^- \rightarrow \text{RCHO} + \text{R'CHO} + \text{H}2\text{O} + \text{IO}_3^-

$$

This step achieves 85–90% yield under buffered acidic conditions.

Water Treatment Chemicals

Lead dioxide anodes are utilized in electrochemical water treatment systems to generate periodate in situ for organic pollutant degradation. This method avoids transporting unstable oxidizing agents, enhancing process safety.

Emerging Trends and Innovations

Flow Electrochemistry for Scalable Synthesis

Continuous flow reactors improve mass transfer and temperature control. Schäfer’s flow apparatus separates periodate generation from substrate oxidation, achieving 98% conversion efficiency for starch oxidation.

Non-Toxic Mediators in Oxidative Cleavage

Steckhan’s metal-free system uses in situ-generated periodate with phase-transfer catalysts, eliminating transition metal residues in APIs. This aligns with EMA guidelines on elemental impurities (ICH Q3D).

Q & A

Q. What criteria determine whether a study on this compound warrants publication despite negative or inconclusive results?

- Methodological Answer :

- Methodological rigor : Highlight robust experimental design and controls.

- Contextual relevance : Discuss implications for future research (e.g., ruling out hypotheses).

- Data accessibility : Share raw datasets to facilitate meta-analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.